3-(2-chloro-6-fluorobenzyl)-7-[(diethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one
Description
3-(2-Chloro-6-fluorobenzyl)-7-[(diethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one (CAS: 680214-77-1) is a structurally complex chromen-2-one (coumarin) derivative. Its molecular formula is C₂₄H₂₄ClFO₅PS, with a 2-chloro-6-fluorobenzyl group at position 3, a diethoxyphosphorothioyloxy substituent at position 7, and a propyl group at position 4 of the chromen-2-one core (Fig. 1) . The phosphorothioyl group introduces sulfur into the phosphate ester moiety, distinguishing it from typical coumarin derivatives.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-7-diethoxyphosphinothioyloxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFO5PS/c1-4-8-16-17-12-11-15(30-31(32,27-5-2)28-6-3)13-22(17)29-23(26)18(16)14-19-20(24)9-7-10-21(19)25/h7,9-13H,4-6,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULAHRSBARJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)OP(=S)(OCC)OCC)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chloro-6-fluorobenzyl)-7-[(diethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic compound from the chromene family, notable for its unique structural features, including a chloro-fluoro-substituted benzyl group and a diethoxyphosphorothioyl moiety. This compound's biological activities are of considerable interest in medicinal chemistry due to the diverse properties exhibited by chromene derivatives.
Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features:
- Chromene Backbone: Provides a versatile framework for biological activity.
- Chloro-Fluoro Substitution: Enhances reactivity and potential interactions with biological targets.
- Phosphorothioate Moiety: Imparts unique chemical properties that may influence biological efficacy.
Biological Activities
Research indicates that compounds within the chromene class exhibit a wide range of biological activities, including:
- Anticancer Activity: Chromenes have shown potential in inhibiting cancer cell proliferation.
- Antioxidant Properties: The presence of electron-withdrawing groups can enhance antioxidant activity.
- Antimicrobial Effects: Some derivatives demonstrate significant activity against various bacterial strains.
Table 1: Biological Activities of Related Chromene Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(2-chloro-6-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one | Methyl substitution | Anticancer |
| 7-(diethoxymethylthio)chromenone | Thioether substituent | Antioxidant |
| 3-(benzyloxy)-4-propylchromenone | Lacks halogen | Antimicrobial |
Pharmacological Studies
Recent pharmacological studies have focused on the interaction of this compound with various biological targets. These studies typically employ molecular docking techniques to elucidate potential protein-ligand interactions.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines, such as MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated by its ability to interact with key cellular pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
The unique combination of halogenated substituents and phosphorothioate functionality in this compound may enhance its biological activity compared to other chromene derivatives. The SAR analysis indicates that modifications to the chromene structure can significantly influence its efficacy and specificity towards various biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Chromen-2-one Derivatives
Chromen-2-one derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a structural comparison with two analogs:
Compound A : 6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one (CAS: 431915-91-2)
- Molecular Formula : C₂₀H₁₉ClO₄
- Substituents :
Compound B : 2',4',5-Trihydroxy-7-methoxy-6-(3-methyl-1-butenyl)-3-(3-methyl-2-butenyl)flavone (CAS: 7608-44-8)
- Molecular Formula : C₂₆H₂₈O₇
- Substituents :
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Position 7 Substituent | Diethoxyphosphorothioyloxy (S-containing) | (2-Methoxyphenyl)methoxy (O-containing) | Methoxy (O-containing) |
| Halogenation | 2-Chloro-6-fluorobenzyl | Chlorine at position 6 | None |
| Lipophilicity | High (due to phosphorothioyl and aryl halides) | Moderate (methoxy and aryl groups) | Moderate (prenyl and hydroxyl) |
| Molecular Weight | 518.94 g/mol | 358.82 g/mol | 444.50 g/mol |
- Phosphorothioyl vs.
- Halogen Effects : The 2-chloro-6-fluorobenzyl group may increase electronegativity and π-stacking capacity compared to Compound A’s single chlorine substituent .
Implications of Structural Variations
- Hydrogen Bonding : Compound B’s hydroxyl groups enable extensive hydrogen bonding, unlike the target compound’s halogenated benzyl and phosphorothioyl groups, which prioritize hydrophobic interactions .
- Lumping Strategy : Compounds with similar core structures (e.g., chromen-2-one) but varying substituents may be grouped in computational studies to predict reactivity or environmental behavior .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| CAS Number | 680214-77-1 | 431915-91-2 | 7608-44-8 |
| Molecular Formula | C₂₄H₂₄ClFO₅PS | C₂₀H₁₉ClO₄ | C₂₆H₂₈O₇ |
| Molecular Weight | 518.94 g/mol | 358.82 g/mol | 444.50 g/mol |
| Key Substituents | 2-Cl-6-F-benzyl, phosphorothioyl | 6-Cl, 7-(2-MeO-benzyl) | 7-MeO, prenyl groups |
| Potential Applications | Agrochemicals, enzyme inhibitors | Antimicrobial agents | Antioxidants, antifungals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
